4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
Description
Properties
IUPAC Name |
4,5-dimethyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-13-14(2)17-12-18-16(13)23-11-15-5-9-20(10-6-15)24(21,22)19-7-3-4-8-19/h12,15H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHPFNWRDOBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyrimidine core.
Attachment of the Piperidine and Pyrrolidine Rings: The piperidine and pyrrolidine rings are attached through a series of substitution and coupling reactions, often involving sulfonylation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), various alkyl halides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biology: It can be used in studies involving cell signaling pathways and receptor binding.
Pharmacology: The compound may serve as a lead compound in the development of new therapeutic agents.
Industry: Its chemical properties could be exploited in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- 4,5-Dimethyl-6-((1-(morpholin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
Uniqueness
4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine, and what key reagents are typically employed?
The synthesis involves multi-step reactions, often starting with alkylation or nucleophilic substitution. Key steps include functionalization of the piperidine ring and sulfonylation. Reagents such as stannous chloride for reductions and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are critical. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonyl or methoxy). Purity is assessed via HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .
Q. What in vitro assays are recommended for initial pharmacological evaluation of this compound?
Enzymatic inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) are standard. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate, with controls for solvent effects. Use cell lines relevant to the hypothesized mechanism (e.g., cancer lines for antiproliferative studies) .
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
Perform stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via HPLC at timed intervals (0–48 hours). Compare stability in acidic (pH 2.0) and neutral conditions to predict oral bioavailability .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and p-values to validate significance .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Systematic variation of parameters is required:
- Temperature: Elevated temps (e.g., 80–100°C) for faster kinetics but may increase side reactions.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation steps.
- Catalysts: Use Pd/C for hydrogenation or phase-transfer catalysts for biphasic reactions. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) improves yield .
Q. What strategies resolve contradictions in pharmacological data between structurally similar analogs?
Comparative molecular docking studies identify binding site interactions. Use surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd). Validate with mutagenesis assays (e.g., alanine scanning) to pinpoint critical residues .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Core modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrimidine ring to enhance target affinity.
- Side-chain variations: Replace pyrrolidin-1-ylsulfonyl with bulkier sulfonamides to improve metabolic stability. Prioritize derivatives with >10-fold potency gains in primary assays for further optimization .
Q. What experimental designs are suitable for studying multi-variable effects (e.g., dosage, administration route)?
Use factorial designs (e.g., 2×2 or 3×3 matrices) to test interactions between variables. For in vivo studies, employ randomized block designs with split plots (e.g., dosage as main plot, administration route as subplot) to minimize confounding factors .
Q. How can researchers address discrepancies in thermal stability data across different batches?
Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair with X-ray crystallography to correlate stability with crystal packing. Adjust recrystallization solvents (e.g., ethanol vs. acetonitrile) to isolate the most stable form .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: SILAC labeling quantifies target protein expression changes.
- Pharmacological inhibition: Co-administration with known pathway inhibitors (e.g., kinase inhibitors) to confirm on-target effects .
Q. How should researchers prioritize derivatives for preclinical development?
Apply the “Rule of Five” to assess drug-likeness. Rank compounds by potency (IC₅₀ < 1 μM), selectivity (≥10-fold vs. off-targets), and pharmacokinetic parameters (e.g., Cmax, t½ in rodent models). Exclude candidates with hepatic microsomal instability (>50% degradation in 30 minutes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
